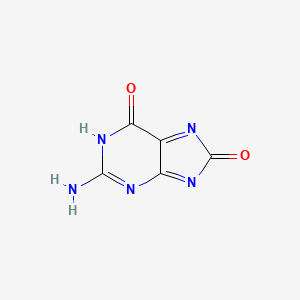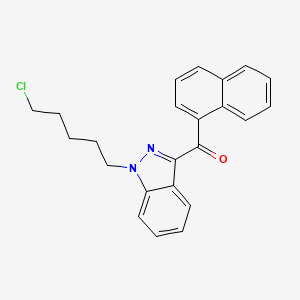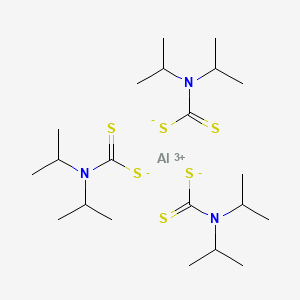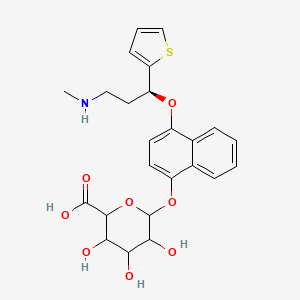
CID 156589062
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum sulfide is a chemical compound with the formula Al2S3. It is a colorless or gray solid that is highly sensitive to moisture, hydrolyzing to form aluminum hydroxide and hydrogen sulfide. This compound exists in several crystalline forms and is known for its interesting structural chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum sulfide can be synthesized by directly combining aluminum metal and sulfur. The reaction is highly exothermic and typically involves heating the mixture to a temperature above the melting point of sulfur (around 115°C). The reaction can be represented as: [ 2Al + 3S \rightarrow Al2S3 ] This method is straightforward but requires careful handling due to the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, aluminum sulfide can also be produced by reacting aluminum with hydrogen sulfide gas at elevated temperatures. Another method involves heating aluminum in the presence of sulfur vapor in a controlled environment .
Types of Reactions:
Hydrolysis: Aluminum sulfide reacts with water to form aluminum hydroxide and hydrogen sulfide: [ Al2S3 + 6H2O \rightarrow 2Al(OH)3 + 3H2S ]
Reaction with Acids: It reacts with hydrochloric acid to produce aluminum chloride and hydrogen sulfide: [ Al2S3 + 6HCl \rightarrow 2AlCl3 + 3H2S ]
Common Reagents and Conditions:
Water: Hydrolysis occurs readily in the presence of moisture.
Acids: Strong acids like hydrochloric acid facilitate the formation of aluminum chloride and hydrogen sulfide
Major Products:
Hydrolysis: Aluminum hydroxide and hydrogen sulfide.
Acid Reaction: Aluminum chloride and hydrogen sulfide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of aluminum sulfide involves its reactivity with water and acids. When exposed to moisture, it hydrolyzes to form aluminum hydroxide and hydrogen sulfide. This reaction is facilitated by the presence of water molecules, which interact with the aluminum and sulfur atoms, leading to the breakdown of the compound .
Comparison with Similar Compounds
Aluminum Oxide (Al2O3): Unlike aluminum sulfide, aluminum oxide is stable in the presence of moisture and does not hydrolyze.
Aluminum Selenide (Al2Se3): Similar to aluminum sulfide but contains selenium instead of sulfur.
Aluminum Telluride (Al2Te3): Contains tellurium and shares similar properties with aluminum sulfide
Uniqueness: Aluminum sulfide’s sensitivity to moisture and its ability to hydrolyze make it unique compared to its oxide, selenide, and telluride counterparts. This property is particularly useful in applications where controlled release of hydrogen sulfide is required .
Properties
Molecular Formula |
AlH2S |
|---|---|
Molecular Weight |
61.06 g/mol |
InChI |
InChI=1S/Al.H2S/h;1H2 |
InChI Key |
FSVDTSLAIMSHKY-UHFFFAOYSA-N |
Canonical SMILES |
[Al].S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


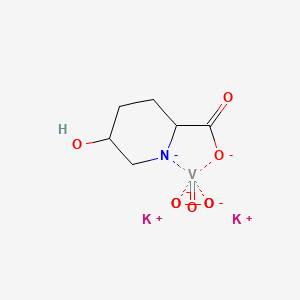
![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)
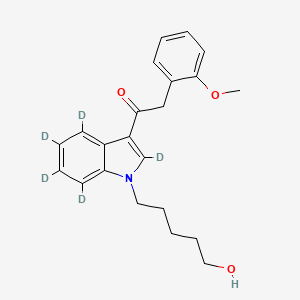

![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)
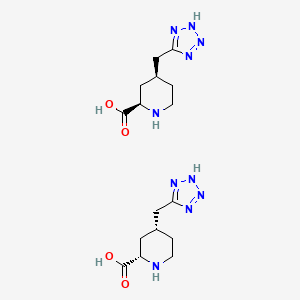

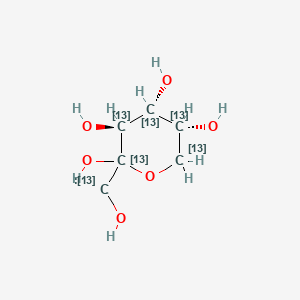
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)
